![molecular formula C6H3BrClN3O2S B13175635 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 7-position and a sulfonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: 7-Amino-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride.
Reduction: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide.
Oxidation: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involved in various diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential drugs.
Agrochemicals: It is employed in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The triazole ring provides additional binding interactions through hydrogen bonding and π-π stacking, enhancing the compound’s affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of covalent bonds with biological targets. This feature makes it particularly valuable in the design of irreversible enzyme inhibitors and receptor modulators .
Eigenschaften
Molekularformel |
C6H3BrClN3O2S |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3BrClN3O2S/c7-4-1-2-11-5(3-4)9-6(10-11)14(8,12)13/h1-3H |
InChI-Schlüssel |
RGQUELBJOKNWBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
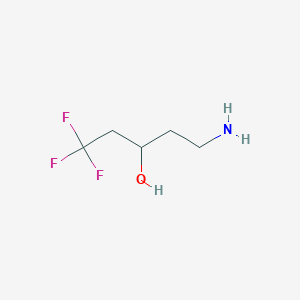
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
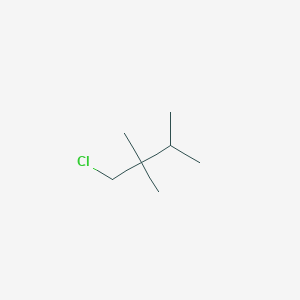

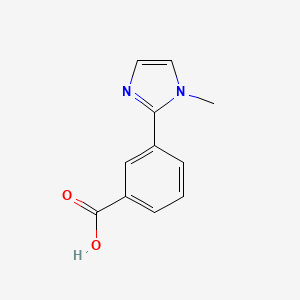
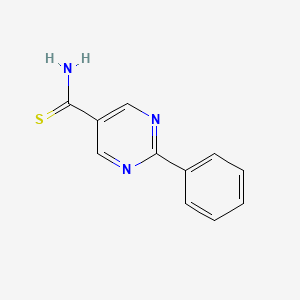
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)
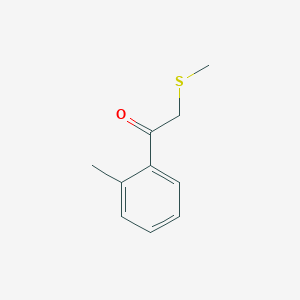
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
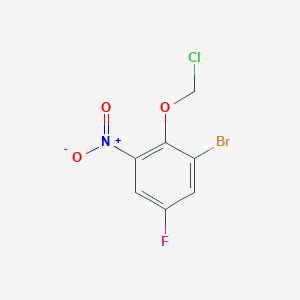
![6-Chloro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175642.png)
